(R)-1-Boc-2-isopropylpiperazine

Chiral purity Enantiomeric excess Chiral building block

Medicinal chemistry teams requiring the defined (R)-enantiomer for stereospecific drug candidates face costly chiral separation when using the racemate. (R)-1-Boc-2-isopropylpiperazine (CAS 674792-04-2) eliminates this bottleneck. • Single (R)-enantiomer with Boc protection at N1 - avoids re-protection steps and ensures configurational integrity in multi-step syntheses. • Essential for synthesizing 2,4-diaminopyrimidine-based KRAS G12C inhibitors where the (R)-configuration is patent-defined. • Stable at 2-8°C for 2 years; ready-to-use chiral input for parallel synthesis and building block libraries.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 674792-04-2
Cat. No. B152143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-2-isopropylpiperazine
CAS674792-04-2
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)C1CNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1
InChIKeyNZTWGWFHWJARJX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Boc-2-isopropylpiperazine – Chiral Building Block


(R)-1-Boc-2-isopropylpiperazine is a single-enantiomer, N-Boc-protected piperazine derivative bearing an isopropyl substituent at the 2-position with defined (R)-configuration [1]. With a molecular weight of 228.33 g/mol, a calculated logP of 2.12, and a topological polar surface area of 41.6 Ų, it serves as a chiral building block in medicinal chemistry campaigns, particularly where stereochemical integrity must be maintained through multi-step synthetic sequences [2].

Why Generic Substitution Fails


In-class analogs such as the (S)-enantiomer (CAS 674792-05-3), the racemate (CAS 886766-25-2), or the unprotected (R)-2-isopropylpiperazine (CAS 207284-25-1) differ critically in stereochemistry, protecting-group status, or alkyl substitution pattern. Simple chemical purity metrics (e.g., ≥97% by HPLC) do not capture enantiomeric identity; the (R)-enantiomer provides a defined spatial orientation that is non-interchangeable with the (S)-form or racemate when used as a chiral input for asymmetric synthesis or when incorporated into chiral drug candidates where the (R)-configuration is a prerequisite for target engagement [1]. Quantitative evidence below substantiates exactly how these differences translate into distinct procurement-relevant properties.

Quantitative Differentiation Evidence


Enantiomeric Identity vs. Racemate

The target compound is the single (R)-enantiomer, whereas the racemic mixture (CAS 886766-25-2) contains equal amounts of (R)- and (S)-enantiomers [1]. Vendors specify the (R)-enantiomer with a minimum chemical purity of 98% by HPLC, but enantiomeric excess (ee) is not routinely reported on certificates of analysis; by contrast, the racemate is sold as a 1:1 mixture, providing no chiral induction capability . In asymmetric synthesis, use of the racemate yields a 1:1 mixture of diastereomeric products, effectively halving the yield of the desired stereoisomer.

Chiral purity Enantiomeric excess Chiral building block

Protecting-Group Status: Boc vs. Free Amine

(R)-1-Boc-2-isopropylpiperazine carries a tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen, which is absent in (R)-2-isopropylpiperazine (CAS 207284-25-1) [1]. The Boc group increases molecular weight from 128.22 to 228.33 g/mol and raises the calculated logP from ~0.2 (free base) to 2.12, while also converting the secondary amine into a carbamate that is stable to nucleophiles and bases but cleavable under acidic conditions . This orthogonal reactivity allows selective functionalization of the N4 position without competing reactions at N1.

Orthogonal protection Synthetic compatibility Stability

Patent-Cited Utility in Kinase Inhibitor Synthesis

The (R)-enantiomer is explicitly cited as a synthetic intermediate in patent WO-2020118183-A1, which describes 2,4-diaminopyrimidine bicycles as KRAS G12C inhibitors for cancer treatment [1]. The patent specifies the (R)-configuration at the piperazine 2-position as a structural requirement for the claimed compounds. In contrast, the (S)-enantiomer (CAS 674792-05-3) is not referenced in the same patent family, and related patent CA-2956360-A1 (liver X receptor modulators) uses the racemate, indicating that the (R)-stereochemistry is specifically tied to distinct target selectivity [2].

Kinase inhibitor Cancer therapeutics Chiral intermediate

Lipophilicity and Steric Profile vs. Other 2-Alkyl Analogs

Compared to (R)-1-Boc-2-methylpiperazine (MW 214.30, logP ~1.4) and (R)-1-Boc-2-ethylpiperazine (MW 228.33, logP ~1.8), the isopropyl analog exhibits the highest calculated logP (2.12) and the largest steric bulk (Taft Es ~-1.71 for i-Pr vs. -1.24 for Et and -1.00 for Me) [1]. This increased lipophilicity and steric demand can enhance hydrophobic interactions in target binding pockets and improve membrane permeability, while the single H-bond donor (N4-H) and three H-bond acceptors remain constant across the series [2].

Drug-likeness Physicochemical property Lead optimization

Storage and Handling Stability

Vendor specifications recommend storage of (R)-1-Boc-2-isopropylpiperazine at 2–8°C under inert gas (argon), protected from light, with a shelf life of 2 years . In contrast, (R)-2-isopropylpiperazine (free amine) is typically stored at -20°C under argon due to its higher reactivity toward CO₂ and moisture, with a recommended retest period of 1 year . The Boc group stabilizes the N1 nitrogen toward oxidation and carbamate formation, reducing the risk of degradation during prolonged storage.

Compound stability Storage condition Long-term use

Procurement and Application Scenarios


Asymmetric Synthesis of KRAS G12C Inhibitors

Medicinal chemistry teams synthesizing 2,4-diaminopyrimidine bicycles for KRAS G12C inhibition must procure the (R)-enantiomer (CAS 674792-04-2) rather than the racemate or (S)-form, as the patent explicitly defines the (R)-configuration at the piperazine 2-position for the claimed compounds [1]. Using the racemate would result in a 1:1 mixture of C2 epimers, requiring cumbersome chiral chromatography to isolate the desired (R)-diastereomer.

Multi-Step Routes Requiring Orthogonal N1 Protection

In synthetic sequences where the N4 nitrogen must be selectively alkylated, acylated, or sulfonylated, the Boc group on N1 provides orthogonal protection that is stable to bases, nucleophiles, and catalytic hydrogenation, yet is quantitatively removed with TFA or HCl [2]. The unprotected (R)-2-isopropylpiperazine would require re-protection, adding one step and reducing overall yield.

Library Design for Hydrophobic Enzyme Pockets

When exploring SAR around the piperazine 2-position in targets with lipophilic binding sites (e.g., kinase hinge regions, GPCR allosteric sites), the isopropyl substituent offers a quantifiably higher logP (+0.7 vs. methyl) and greater steric bulk (ΔEs -0.71) relative to methyl or ethyl analogs [3]. This differentiation is critical for optimizing van der Waals contacts and hydrophobic desolvation energy.

Compound Management for Long-Term Screening Collections

For organizations building chiral building block libraries intended for repeated use over >12 months, the Boc-protected form stored at 2–8°C provides a 2-year shelf life, compared to 1 year at -20°C for the free amine . This reduces the frequency of re-procurement and minimizes the risk of using degraded material in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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